BENGHE Foundational & Exploratory

Check Availability & Pricing

The Binding Affinity of Pot-4 to Complement C3:
A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: Pot-4 tfa
Cat. No.: B15608559
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Pot-4, a promising therapeutic
agent, to its target, complement component 3 (C3). Pot-4, a synthetic peptide analog of
compstatin, is a potent inhibitor of the complement system, a crucial part of the innate immune
response. Dysregulation of the complement cascade is implicated in a variety of inflammatory
and autoimmune diseases, making C3 a key therapeutic target. This document provides a
comprehensive overview of the quantitative binding data, detailed experimental methodologies,
and the underlying signaling pathways involved in the Pot-4:C3 interaction.

Quantitative Binding Affinity Data

The binding affinity of Pot-4 for complement C3 has been characterized using various
biophysical techniques. The data presented below is for the compstatin analog 4(1MeW), which
has been identified as Pot-4. The primary method for determining these kinetic parameters is
Surface Plasmon Resonance (SPR), which allows for real-time monitoring of the binding and
dissociation events between an immobilized ligand (C3b) and an analyte (Pot-4).
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Parameter Value Method Reference
Dissociation Constant Surface Plasmon

0.5nM [1]
(KD) Resonance (SPR)
Association Rate Surface Plasmon

4.1 x 105 M-1s-1 [1]
Constant (kon) Resonance (SPR)
Dissociation Rate Surface Plasmon

2.0x10-4 s-1 [1]
Constant (koff) Resonance (SPR)
Inhibitory ~10 puM (Classical )

Hemolytic Assay [2]

Concentration (IC50) Pathway)

Note: The provided IC50 value is for the parent molecule, compstatin. While Pot-4 is a more
potent analog, specific IC50 values for Pot-4 from hemolytic assays were not readily available
in the reviewed literature. The subnanomolar KD value, however, indicates a very high binding
affinity.

Signaling Pathway and Mechanism of Action

The complement system can be activated through three main pathways: the classical, lectin,
and alternative pathways. All three pathways converge on the cleavage of C3 into its active
fragments, C3a and C3b, by an enzyme complex called C3 convertase. C3b plays a central
role in amplifying the complement cascade and opsonizing pathogens for phagocytosis, while
C3a is an inflammatory mediator.

Pot-4 exerts its inhibitory effect by binding directly to C3 and C3b. This binding sterically
hinders the interaction between C3 and C3 convertase, thereby preventing the cleavage of C3.
By blocking this central step, Pot-4 effectively shuts down all downstream effector functions of
the complement system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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